Promurit

Description

Structure

3D Structure

Properties

IUPAC Name |

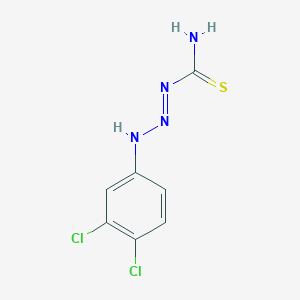

[(3,4-dichlorophenyl)hydrazinylidene]thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N4S/c8-5-2-1-4(3-6(5)9)11-13-12-7(10)14/h1-3H,(H3,10,11,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOQUJWASRWDQOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NN=NC(=S)N)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5836-73-7 | |

| Record name | Promurit | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5836-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Unraveling the Neurotoxicology of Bromethalin: A Deep Dive into its Mechanism of Action in CNS Mitochondria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromethalin is a potent neurotoxic rodenticide that poses a significant risk to non-target species, including domestic animals and humans. Its primary mechanism of toxicity lies in the disruption of cellular energy metabolism within the central nervous system (CNS). This technical guide provides an in-depth exploration of the molecular mechanisms by which bromethalin, and its more active metabolite desmethylbromethalin, exert their toxic effects on CNS mitochondria. By understanding these intricate processes, researchers and drug development professionals can better devise diagnostic and therapeutic strategies to counteract bromethalin poisoning.

Core Mechanism: Uncoupling of Oxidative Phosphorylation

The cornerstone of bromethalin's neurotoxicity is the uncoupling of oxidative phosphorylation in mitochondria.[1][2][3] Unlike inhibitors of the electron transport chain, uncouplers do not block the flow of electrons. Instead, they disrupt the tight coupling between electron transport and ATP synthesis.

Bromethalin itself is a pro-toxin that is rapidly absorbed and metabolized in the liver to its active metabolite, N-desmethylbromethalin .[3][4] This metabolite is a more potent uncoupling agent than the parent compound.[3][4] Both bromethalin and desmethylbromethalin are highly lipophilic, allowing them to readily cross the blood-brain barrier and accumulate in the CNS.[3]

Once within the mitochondria of CNS cells, desmethylbromethalin acts as a protonophore, shuttling protons across the inner mitochondrial membrane and dissipating the proton gradient that is essential for ATP synthesis by ATP synthase.[3][4] This leads to a cascade of detrimental effects:

-

Decreased ATP Synthesis: The dissipation of the proton motive force severely impairs the ability of ATP synthase to produce ATP.[1][3]

-

Increased Oxygen Consumption: In an attempt to re-establish the proton gradient, the electron transport chain works at an accelerated rate, leading to a futile cycle of increased oxygen consumption without concomitant ATP production.[3]

-

Failure of Ion Pumps: The depletion of cellular ATP stores leads to the failure of energy-dependent ion pumps, most notably the Na+/K+-ATPase.[1][3]

-

Cerebral Edema and Increased Intracranial Pressure: The dysfunction of the Na+/K+-ATPase results in an influx of sodium and water into astrocytes and neurons, leading to cytotoxic edema, vacuolization of myelin, and a subsequent increase in intracranial pressure.[1][3] This pressure ultimately causes neuronal damage, leading to the clinical signs of bromethalin toxicosis, which can include tremors, seizures, paralysis, and death.[1][3]

Quantitative Data on Mitochondrial Dysfunction

The uncoupling effects of bromethalin and desmethylbromethalin on mitochondrial respiration have been quantified in vitro. The following table summarizes the U50 values, which represent the concentration of the compound required to elicit 50% of the maximal stimulation of state 4 (resting) respiration, a hallmark of uncoupling activity.

| Compound | Tissue | U50 (M) |

| Bromethalin | Rat Liver Mitochondria | 8.7 x 10⁻⁷ |

| Bromethalin | Rat Brain Mitochondria | 6.0 x 10⁻⁷ |

| Desmethylbromethalin | Rat Liver Mitochondria | ~1 x 10⁻⁹ |

| Desmethylbromethalin | Rat Brain Mitochondria | ~1 x 10⁻⁹ |

Data extracted from van Lier and Cherry, 1988.[3]

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key pathways and relationships in bromethalin's mechanism of action.

Caption: Molecular cascade of bromethalin neurotoxicity.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of bromethalin's effects on CNS mitochondria.

Isolation of Rat Brain Mitochondria

This protocol is adapted from the methods described by van Lier and Cherry (1988).

Materials:

-

Male Sprague-Dawley rats

-

Isolation Medium: 0.25 M sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA

-

Homogenizer: Glass-Teflon Potter-Elvehjem homogenizer

-

Centrifuge: Refrigerated centrifuge capable of reaching 21,000 x g

Procedure:

-

Euthanize rats and immediately excise the brains.

-

Place the brains in ice-cold isolation medium.

-

Homogenize the brain tissue in 10 volumes of isolation medium with 5-6 passes of the pestle at 600 rpm.

-

Centrifuge the homogenate at 1,300 x g for 3 minutes at 4°C to pellet nuclei and cell debris.

-

Carefully collect the supernatant and centrifuge it at 21,000 x g for 10 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant and gently resuspend the mitochondrial pellet in a small volume of isolation medium.

-

Determine the protein concentration of the mitochondrial suspension using a suitable method (e.g., Biuret or Lowry assay).

Measurement of Mitochondrial Respiration

This protocol outlines the measurement of oxygen consumption to assess the uncoupling of oxidative phosphorylation.

Materials:

-

Isolated brain mitochondria

-

Respiration Medium: 125 mM KCl, 10 mM Tris-HCl (pH 7.4), 2 mM K2HPO4, 5 mM MgCl2, 0.1 mM EDTA

-

Substrates: 5 mM glutamate and 5 mM malate (for Complex I-linked respiration)

-

ADP solution (20 mM)

-

Oligomycin (inhibitor of ATP synthase)

-

Bromethalin and Desmethylbromethalin solutions (in a suitable solvent like ethanol or DMSO)

-

Oxygen Electrode: Clark-type oxygen electrode connected to a chart recorder or data acquisition system.

Procedure:

-

Add 3 ml of respiration medium to the oxygen electrode chamber, equilibrated to 30°C.

-

Add 2-3 mg of mitochondrial protein to the chamber and allow for a baseline (State 1) respiration rate to be established.

-

Add the substrates (glutamate and malate) to initiate State 2 respiration.

-

Add a known amount of ADP (e.g., 150 nmoles) to stimulate State 3 respiration (active ATP synthesis).

-

After the added ADP is phosphorylated, the respiration rate will return to State 4 (resting respiration).

-

To measure the effect of the uncouplers, add small aliquots of bromethalin or desmethylbromethalin to the chamber during State 4 respiration and record the stimulation of oxygen consumption.

-

The Respiratory Control Ratio (RCR) can be calculated as the ratio of the State 3 to State 4 respiration rate, which is an indicator of the degree of coupling.

-

To confirm uncoupling, oligomycin can be added to inhibit ATP synthase-linked respiration. A true uncoupler will stimulate respiration even in the presence of oligomycin.

Caption: Workflow for studying bromethalin's mitochondrial effects.

Conclusion

The neurotoxic effects of bromethalin are a direct consequence of its metabolite, desmethylbromethalin, uncoupling oxidative phosphorylation in CNS mitochondria. This disruption of cellular energy homeostasis leads to a cascade of events culminating in cerebral edema and severe neurological damage. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for researchers and drug development professionals working to mitigate the toxic effects of this potent neurotoxin. Further research into targeted therapies that can restore mitochondrial function or counteract the downstream effects of ATP depletion is crucial for developing effective treatments for bromethalin poisoning.

References

- 1. The toxicity and mechanism of action of bromethalin: a new single-feeding rodenticide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Advisory: Bromethalin rodenticide — No known antidote - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Desmethyl Bromethalin | 57729-86-9 | Benchchem [benchchem.com]

The Toxicokinetics of Bromethalin in Rodent Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromethalin is a potent, non-anticoagulant rodenticide developed in the 1980s to control rodent populations, including those resistant to warfarin-type compounds.[1][2] Its unique mechanism of action, which involves the uncoupling of oxidative phosphorylation in the central nervous system, leads to cerebral edema and subsequent neurological impairment.[1][3] A thorough understanding of the toxicokinetics of bromethalin—its absorption, distribution, metabolism, and excretion (ADME)—in target rodent species is critical for assessing its efficacy, understanding its toxicological profile, and developing potential therapeutic interventions for non-target species exposure. This technical guide provides a comprehensive overview of the current knowledge on the toxicokinetics of bromethalin in rodents, with a focus on quantitative data, experimental methodologies, and key metabolic pathways.

Quantitative Toxicokinetic Data

The following tables summarize the available quantitative data on the toxicokinetics of bromethalin and its primary active metabolite, desmethylbromethalin, in various rodent species.

Table 1: Acute Oral Lethal Dose (LD50) of Bromethalin in Rodent Species

| Rodent Species | Sex | LD50 (mg/kg) | Reference(s) |

| Rattus norvegicus (Norway rat) | Male | 2.0 | [4] |

| Rattus norvegicus (Norway rat) | Female | Not specified | 10.7 |

| Mus musculus (House mouse) | Male | 13.0 | [5] |

| Mus musculus (House mouse) | Female | Not specified | Not specified |

| Cavia porcellus (Guinea pig) | Not specified | >1000 | [4] |

Table 2: Pharmacokinetic Parameters of Bromethalin in Rats

| Parameter | Value | Species/Strain | Dose and Route | Reference(s) |

| Time to Peak Plasma Concentration (Tmax) | ~4-6 hours | Rat | Oral | [6] |

| Plasma Elimination Half-life (t1/2) | ~5.6 - 6 days | Fischer 344 Rat | 1 mg/kg, Oral ([14C]bromethalin) | [6][7] |

| Primary Route of Excretion | Biliary / Fecal | Rat | Oral | [8] |

| Urinary Excretion | < 3% of oral dose | Rat | Oral | [8] |

Table 3: Tissue Distribution of Bromethalin and Desmethylbromethalin

| Tissue | Detection Status | Species | Comments | Reference(s) |

| Adipose Tissue (Fat) | High Concentration | Rat | Highly lipophilic, accumulates in fat. | [6][8] |

| Liver | Detected | Rat | Site of metabolism. | [4][6] |

| Kidney | Detected | Rat | - | [2] |

| Brain | Detected | Rat | Crosses the blood-brain barrier. | [2][6] |

Experimental Protocols

A comprehensive understanding of the methodologies employed in key toxicokinetic studies is essential for data interpretation and future research design. The following sections detail the typical experimental protocols used to investigate the toxicokinetics of bromethalin in rodents.

In Vivo Pharmacokinetic Study in Rats

This protocol is based on the methodology described in studies investigating the plasma disappearance of bromethalin.[9]

-

Animal Model:

-

Species: Rat

-

Strain: Fischer 344

-

Sex: Male

-

Supplier: Charles River Laboratories

-

Acclimation Period: At least 1 week prior to the study.

-

Housing: Housed individually in environmentally controlled rooms (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard rodent chow and water.

-

-

Dosing:

-

Test Substance: [14C]bromethalin (radiolabeled)

-

Dose: 1 mg/kg body weight

-

Vehicle: Polyethylene glycol 200 (PEG-200)

-

Route of Administration: Single oral gavage

-

Volume: 1 mL/kg

-

-

Sample Collection:

-

Matrix: Whole blood

-

Collection Site: Orbital sinus

-

Time Points: 0.25, 0.5, 1, 2, 4, and 24 hours, and 2, 3, 4, 6, 8, 11, 14, 17, and 21 days post-dose.[9]

-

Processing: Blood samples are collected into heparinized tubes. Plasma is separated by centrifugation (e.g., 1500 x g for 10 minutes at 4°C).

-

-

Analysis:

-

Method: Liquid scintillation counting to determine total radioactivity.

-

Data Analysis: Plasma concentration-time data are analyzed using pharmacokinetic software (e.g., NONLIN 84) to determine parameters such as elimination half-life.[9]

-

Tissue Homogenate Preparation and Extraction for LC-MS/MS Analysis

This protocol is a generalized procedure for the extraction of desmethylbromethalin from various tissues for quantitative analysis.[10]

-

Sample Preparation:

-

Weigh approximately 1 gram of tissue (e.g., liver, brain, adipose).

-

Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline).

-

-

Extraction:

-

To the tissue homogenate, add an extraction solvent. A common solvent mixture is 5% ethanol in ethyl acetate.[10]

-

Vortex the mixture vigorously for several minutes.

-

Centrifuge to separate the organic and aqueous layers.

-

Transfer the organic supernatant to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

-

Reconstitution:

-

Reconstitute the dried extract in a small volume of a solvent compatible with the LC-MS/MS mobile phase (e.g., methanol or acetonitrile/water mixture).

-

Vortex to dissolve the residue.

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

-

LC-MS/MS Analysis of Desmethylbromethalin

This outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of desmethylbromethalin.[10]

-

Instrumentation:

-

Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acid (e.g., 0.1% formic acid).

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Negative ion electrospray (ESI-).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Precursor Ion: [M-H]- of desmethylbromethalin.

-

Product Ions: At least two characteristic product ions for quantification and confirmation.

-

Method Validation: The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). A typical LOD for desmethylbromethalin in fat tissue is around 0.35 ng/g.[10]

-

Signaling Pathways and Experimental Workflows

Visualizing the metabolic fate and experimental procedures aids in a clearer understanding of bromethalin's toxicokinetics.

Metabolic activation of bromethalin in the liver.

Experimental workflow for a rodent toxicokinetic study.

Conclusion

The toxicokinetics of bromethalin in rodent species are characterized by rapid absorption, extensive metabolism in the liver to the more potent desmethylbromethalin, distribution to lipid-rich tissues including the central nervous system, and a slow elimination primarily through the feces. The long half-life of bromethalin contributes to its persistence and sustained toxicity. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and professionals in the fields of toxicology and drug development. Further research focusing on a broader range of rodent species and more detailed quantification of tissue distribution and excretion would further enhance our understanding of this complex toxicant.

References

- 1. todaysveterinarypractice.com [todaysveterinarypractice.com]

- 2. Bromethalin [addl.purdue.edu]

- 3. Bromethalin Poisoning in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]

- 4. The toxicity and mechanism of action of bromethalin: a new single-feeding rodenticide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 6. Desmethyl Bromethalin | 57729-86-9 | Benchchem [benchchem.com]

- 7. aphis.usda.gov [aphis.usda.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Method for the detection of desmethylbromethalin in animal tissue samples for the determination of bromethalin exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Conversion of Bromethalin to Desmethylbromethalin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromethalin, a potent neurotoxic rodenticide, undergoes metabolic activation in the liver to its more toxic metabolite, desmethylbromethalin. This transformation is a critical step in its mechanism of toxicity, which involves the uncoupling of mitochondrial oxidative phosphorylation. This technical guide provides a comprehensive overview of the N-demethylation of bromethalin, summarizing the available quantitative data, detailing experimental protocols for its study, and visualizing the metabolic and experimental workflows. While the involvement of cytochrome P450 enzymes is established, specific isozymes and detailed kinetic parameters remain largely uncharacterized in publicly available literature.

Introduction

Bromethalin is a single-dose rodenticide developed as an alternative to anticoagulant poisons.[1][2] Its neurotoxicity is not caused by the parent compound itself, but rather by its primary metabolite, desmethylbromethalin.[2][3] Following oral ingestion, bromethalin is rapidly absorbed and transported to the liver, where it undergoes N-demethylation.[4][5] This metabolic conversion is crucial for its toxic effect, as desmethylbromethalin is a significantly more potent inhibitor of mitochondrial respiration and ATP production.[3] The resulting disruption of cellular energy metabolism in the central nervous system leads to cerebral edema, increased intracranial pressure, and ultimately, paralysis, convulsions, and death.[2] Understanding the specifics of this metabolic pathway is essential for toxicological assessment and the development of potential therapeutic interventions.

The Metabolic Pathway: N-Demethylation of Bromethalin

The core metabolic transformation of bromethalin is the removal of a methyl group from its nitrogen atom, a process known as N-demethylation. This reaction is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located primarily in the endoplasmic reticulum of hepatocytes.[4][6]

While the specific CYP isozymes responsible for bromethalin N-demethylation have not been definitively identified in the literature, indirect evidence from studies using microsomal enzyme inducers suggests the potential involvement of the CYP2B, CYP2C, and CYP3A subfamilies.[7] The guinea pig's notable resistance to bromethalin toxicity is attributed to its inability to efficiently metabolize the parent compound to the more toxic desmethylbromethalin.[4]

Quantitative Data

Pharmacokinetic Parameters

The following table summarizes the available pharmacokinetic data for bromethalin, primarily from studies conducted in rats.

| Parameter | Value | Species | Reference(s) |

| Time to Peak Plasma Concentration (Tmax) | ~4 hours | Rat | [1] |

| Plasma Half-life (t1/2) | 5.6 days (134 hours) | Rat | [8] |

Acute Toxicity Data

The acute toxicity of bromethalin varies significantly across species, which is thought to be related to differences in metabolic efficiency.

| Species | LD50 (mg/kg) | Reference(s) |

| Cat | 0.4 - 0.71 | [6] |

| Dog | 2.38 - 5.6 | [6] |

| Rat | ~2.0 | [4] |

| Rabbit | ~13.0 | [4] |

| Guinea Pig | >1000 | [4][6] |

Enzyme Kinetics

Detailed Michaelis-Menten kinetic parameters for the N-demethylation of bromethalin by specific cytochrome P450 isozymes or liver microsomes are not reported in the peer-reviewed literature.

| Parameter | Value | Enzyme Source | Reference(s) |

| Km | Not Reported | - | - |

| Vmax | Not Reported | - | - |

Experimental Protocols

In Vitro Metabolism of Bromethalin using Liver Microsomes

This protocol provides a general framework for assessing the metabolism of bromethalin to desmethylbromethalin using liver microsomes from a species of interest.

Objective: To determine the in vitro conversion of bromethalin to desmethylbromethalin.

Materials:

-

Pooled liver microsomes (e.g., rat, human)

-

Bromethalin

-

Desmethylbromethalin standard

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase) or NADPH

-

Acetonitrile (ACN) or other suitable organic solvent for reaction termination

-

Incubator/water bath (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of bromethalin in a suitable solvent (e.g., DMSO, acetonitrile).

-

Prepare a working solution of the NADPH regenerating system or NADPH in phosphate buffer.

-

Thaw liver microsomes on ice immediately before use. Dilute to the desired protein concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.

-

-

Incubation:

-

In a microcentrifuge tube, pre-warm a mixture of the liver microsome suspension and bromethalin solution (at the desired final concentration) at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH solution.

-

Incubate at 37°C with gentle agitation for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Controls:

-

Negative control: Incubate bromethalin with microsomes without NADPH.

-

Positive control: Incubate a known CYP substrate with microsomes and NADPH.

-

Matrix control: Incubate microsomes with buffer and NADPH (no bromethalin).

-

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding a volume of cold acetonitrile (e.g., 2 volumes).

-

Vortex thoroughly to precipitate proteins.

-

Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a clean tube for analysis.

-

-

Analysis:

-

Analyze the supernatant for the presence and quantity of desmethylbromethalin using a validated LC-MS/MS method (see Protocol 4.2).

-

Analytical Method for Desmethylbromethalin Detection in Tissue

This protocol is based on published methods for the extraction and analysis of desmethylbromethalin from tissue samples.

Objective: To quantify desmethylbromethalin in tissue samples (e.g., liver, brain, adipose).

Materials:

-

Tissue sample

-

Extraction solvent: 5% ethanol in ethyl acetate

-

Internal standard (if available)

-

Homogenizer

-

Centrifuge

-

Solvent evaporator (e.g., nitrogen stream)

-

Reconstitution solvent (e.g., methanol or mobile phase)

-

Ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) system

Procedure:

-

Sample Homogenization and Extraction:

-

Weigh a portion of the tissue sample (e.g., 1 gram).

-

Add the extraction solvent (e.g., 5 mL) and an internal standard.

-

Homogenize the sample until a uniform consistency is achieved.

-

Vortex and/or sonicate the homogenate to ensure thorough extraction.

-

Centrifuge to separate the solid debris from the solvent.

-

-

Solvent Evaporation and Reconstitution:

-

Transfer an aliquot of the supernatant (extract) to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a small, precise volume of reconstitution solvent.

-

-

UHPLC-MS/MS Analysis:

-

Chromatography:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a modifier like formic acid.

-

Flow Rate: Appropriate for the column dimensions.

-

Injection Volume: Typically 5-10 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for desmethylbromethalin and the internal standard.

-

-

Conclusion

The N-demethylation of bromethalin to desmethylbromethalin is a pivotal metabolic activation step that dictates its neurotoxicity. This conversion is mediated by hepatic cytochrome P450 enzymes. While analytical methods for the detection of the metabolite are well-established, there is a notable gap in the public scientific literature regarding the specific P450 isozymes involved and the quantitative kinetics of this reaction. The protocols and data presented in this guide are based on the current understanding and provide a framework for further research into the metabolism of this potent rodenticide. Future studies employing recombinant human CYP enzymes are warranted to definitively identify the contributing isozymes and to characterize the enzyme kinetics, which would provide a more complete picture of bromethalin's metabolism and toxicity.

References

- 1. aspcapro.org [aspcapro.org]

- 2. Bromethalin - Wikipedia [en.wikipedia.org]

- 3. Cytochromes P450 and metabolism of xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The toxicity and mechanism of action of bromethalin: a new single-feeding rodenticide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Advisory: Bromethalin rodenticide — No known antidote - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bromethalin Poisoning in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]

- 7. responsiblerodenticides.org [responsiblerodenticides.org]

- 8. aphis.usda.gov [aphis.usda.gov]

An In-Depth Technical Guide on the Lethal Dose (LD50) of Bromethalin in Canine Species

This technical guide provides a comprehensive overview of the lethal dose (LD50) of the neurotoxic rodenticide bromethalin in canines. It is intended for researchers, scientists, and drug development professionals, offering detailed quantitative data, insights into experimental methodologies, and visual representations of key biological and procedural pathways.

Quantitative Data Summary: Bromethalin Lethal Dose in Canines

The oral LD50 of bromethalin in dogs has been reported across a range of values in scientific literature. These variations can be attributed to factors such as the formulation of the bromethalin administered (pure compound vs. bait), the age and breed of the dogs, and the specific experimental conditions. The following table summarizes the key lethal dose values identified in published studies and databases.

| Parameter | Value (mg/kg) | Source(s) | Notes |

| Median Lethal Dose (LD50) | 2.38 - 5.6 mg/kg | [1][2][3][4][5][6] | This range is frequently cited in toxicological literature for bait formulations. |

| Median Lethal Dose (LD50) | 4.7 mg/kg | [7][8][9] | Reported for pure bromethalin. |

| Median Lethal Dose (LD50) | ~3.54 mg/kg | [2] | Stated as an "average LD50". |

| Median Lethal Dose (LD50) | 3.65 mg/kg | [10][11] | Doses below this are associated with a paralytic syndrome. |

| Median Lethal Dose (LD50) | 1.8 mg/kg | [7][12] | One source indicates this value for dogs, though another associates it with cats[7][8]. |

| Minimum Lethal Dose | 2.5 mg/kg | [1][10] | The lowest dose reported to be lethal in experimental settings. |

| Observed Fatalities | 0.95 - 1.05 mg/kg | [1][4] | Based on case records from the ASPCA Animal Poison Control Center, indicating that fatalities can occur at doses lower than the experimentally determined minimum lethal dose. |

It is noteworthy that dogs younger than one year of age may exhibit increased sensitivity to bromethalin, potentially due to an immature blood-brain barrier[10][12].

Mechanism of Action

Bromethalin acts as a potent neurotoxin. Following ingestion, it is rapidly absorbed and undergoes hepatic metabolism by cytochrome P450 enzymes to its more toxic, active metabolite, desmethylbromethalin[3][4][9]. This metabolite readily crosses the blood-brain barrier and exerts its toxic effects on the central nervous system.

The primary mechanism of toxicity is the uncoupling of oxidative phosphorylation in the mitochondria of CNS cells[2][7][12]. This process disrupts the electron transport chain, leading to a significant reduction in the production of adenosine triphosphate (ATP)[7][12]. The subsequent depletion of ATP impairs the function of the Na+/K+ ATPase pumps, which are crucial for maintaining ionic gradients across neuronal membranes[7][12]. The failure of these pumps results in the accumulation of sodium and fluid within the myelin sheaths, causing intramyelinic edema[2][10]. This leads to cerebral edema, increased intracranial pressure, and damage to nerve axons, ultimately inhibiting neural transmission and causing severe neurological signs, paralysis, and death[7][8].

Caption: Mechanism of bromethalin toxicity.

Experimental Protocols for LD50 Determination

While the original, detailed protocols for the cited LD50 studies are not fully available, a representative methodology for an acute oral toxicity study in canines, compliant with standard toxicological guidelines, can be described as follows:

1. Animal Selection and Husbandry:

-

Species and Strain: Healthy, purpose-bred adult dogs (e.g., Beagle) of a single sex or both sexes, nulliparous and non-pregnant. Young adult animals are typically used.

-

Acclimatization: Animals are acclimated to the laboratory conditions for at least 5-7 days prior to dosing.

-

Housing: Housed in individual cages with controlled temperature, humidity, and a 12-hour light/dark cycle.

-

Diet: Fed a standard canine diet with free access to water. Food is typically withheld overnight before substance administration.

2. Dose Formulation and Administration:

-

Substance: Bromethalin (either technical grade or as a specific formulation) is prepared in a suitable vehicle (e.g., corn oil).

-

Dose Levels: A range of dose levels is selected to span the expected lethal range, including a vehicle control group.

-

Administration: The test substance is administered as a single oral dose via gavage. The volume administered is based on the animal's body weight.

3. Observation and Data Collection:

-

Observation Period: Animals are observed for a period of at least 14 days post-dosing.

-

Clinical Signs: Observations are made frequently on the day of dosing (e.g., at 30 minutes, 1, 2, 4, and 6 hours) and at least once daily thereafter. Signs of toxicity, such as tremors, ataxia, seizures, paralysis, and changes in behavior, are recorded.

-

Mortality: The number of animals that die or are humanely euthanized for moribundity in each dose group is recorded.

-

Body Weight: Individual animal weights are recorded prior to dosing and at least weekly thereafter.

-

Pathology: A gross necropsy is performed on all animals at the end of the study.

4. Statistical Analysis:

-

The LD50 value is calculated using a standard statistical method, such as probit analysis or the moving average method, which relates the dose to the observed mortality.

References

- 1. aspcapro.org [aspcapro.org]

- 2. Bromethalin Poisoning in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]

- 3. Bromethalin Exposure in Dogs and Cats: A 14‐Year Retrospective Study (2010–2023) From the California Animal Health and Food Safety Laboratory System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dvm360storage.com [dvm360storage.com]

- 5. researchgate.net [researchgate.net]

- 6. meridian.allenpress.com [meridian.allenpress.com]

- 7. Bromethalin [addl.purdue.edu]

- 8. dvm360.com [dvm360.com]

- 9. Atypical bromethalin intoxication in a dog: pathologic features and identification of an isomeric breakdown product - PMC [pmc.ncbi.nlm.nih.gov]

- 10. todaysveterinarypractice.com [todaysveterinarypractice.com]

- 11. todaysveterinarypractice.com [todaysveterinarypractice.com]

- 12. vettimes.com [vettimes.com]

An In-depth Technical Guide to the Histopathological Changes from Bromethalin Toxicosis

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Bromethalin is a potent, non-anticoagulant neurotoxic rodenticide developed in the 1980s to control warfarin-resistant rodent populations.[1][2] Its unique mechanism of action targets the central nervous system (CNS), leading to a cascade of cellular and tissue-level changes that result in severe neurological dysfunction and, ultimately, death.[1][3] This technical guide provides a comprehensive overview of the histopathological consequences of bromethalin toxicosis, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways. The primary lesion associated with bromethalin is a characteristic spongy degeneration of the white matter, a direct result of intramyelinic edema.[4][5][6]

Mechanism of Action and Signaling Pathway

Bromethalin itself is a pro-toxicant that requires metabolic activation.[7] After ingestion, it is rapidly absorbed and metabolized by hepatic cytochrome P450 enzymes into its more toxic, active metabolite, desmethylbromethalin.[5][7][8] This lipophilic metabolite readily crosses the blood-brain barrier and acts as a potent uncoupler of oxidative phosphorylation within the mitochondria of CNS cells.[8][9][10]

The uncoupling process disrupts the proton gradient across the inner mitochondrial membrane, which is essential for the synthesis of adenosine triphosphate (ATP).[4][11] The resulting depletion of cellular ATP impairs the function of ATP-dependent ion pumps, most critically the Na+/K+ ATPase pump.[1][2] Failure of this pump leads to an accumulation of sodium ions and, consequently, a passive influx of water into the myelin sheaths of nerve cells.[8][12][13] This fluid accumulation, known as intramyelinic edema, causes the myelin lamellae to separate, leading to vacuole formation, cerebral edema, increased intracranial pressure, and subsequent damage to neuronal axons.[1][2][8][14]

Histopathological Findings

The pathological changes induced by bromethalin are almost exclusively confined to the central nervous system and are remarkably consistent across affected species.

Gross Pathological Changes

Post-mortem examination of animals with bromethalin toxicosis often reveals signs of cerebral edema.[2] This is characterized by:

-

Turgid and flattened cerebral gyri.[7]

-

Potential for cerebellar herniation through the foramen magnum due to increased intracranial pressure.[7]

Microscopic and Ultrastructural Changes

The hallmark lesion of bromethalin toxicosis is a diffuse, non-inflammatory spongy degeneration (status spongiosus) of the white matter.[5][6][14][15] This change is widespread, affecting the cerebrum, cerebellum, brainstem, spinal cord, and optic nerves.[5][14]

Key microscopic findings include:

-

Intramyelinic Edema: The primary defect is the formation of fluid-filled vacuoles within the myelin sheaths.[14] Ultrastructural analysis reveals the separation of myelin lamellae at the intraperiod lines, creating these vacuoles.[14]

-

Vacuolation: The coalescence of smaller intramyelinic vacuoles can form larger extracellular spaces, contributing to the spongy appearance of the tissue.[14]

-

Glial Changes: Hypertrophy of fibrous astrocytes and oligodendrocytes is often observed.[14] Gliosis and segmental axonal swelling may also be present.[7]

-

Absence of Inflammation: A notable feature is the lack of a significant leukocytic inflammatory response or the presence of gitter cells (macrophages) in the affected areas.[14]

Quantitative Toxicological Data

The sensitivity to bromethalin varies significantly among species, with cats being particularly susceptible and guinea pigs being uniquely resistant.[15][16] The clinical presentation is dose-dependent, with high doses causing a rapid onset "convulsant syndrome" and lower doses resulting in a delayed "paralytic syndrome".[5][7][12]

Table 1: Lethal and Toxic Doses of Bromethalin in Various Species

| Species | LD50 (Median Lethal Dose) | Minimum Lethal / Toxic Dose | Reference(s) |

|---|---|---|---|

| Dog | 2.38 - 4.7 mg/kg | 2.5 mg/kg (lethal) | [2][5][8] |

| 3.65 mg/kg | 0.95 mg/kg (death reported) | [12] | |

| Cat | 0.4 - 1.8 mg/kg | 0.45 mg/kg (lethal) | [2][5][12][16] |

| Rat | 2.0 mg/kg | Not specified | [15] |

| Rabbit | ~13.0 mg/kg | Not specified | [15] |

| Guinea Pig | >1,000 mg/kg | Resistant Species |[15] |

Table 2: Pharmacokinetic and Clinical Timeline of Bromethalin Toxicosis

| Parameter | Value / Timeframe | Species | Reference(s) |

|---|---|---|---|

| Time to Peak Plasma Conc. | ~4 hours | Rat | [5][8] |

| Plasma Half-life | ~6 days (134 hours) | Rat | [3][16] |

| Onset of Clinical Signs (High Dose) | 8 - 12 hours | Rat | [15] |

| Onset of Clinical Signs (Low Dose) | 24 - 86 hours | Dog | [12] |

| 1 - 2 days | Cat | [17] | |

| Time to Death (Experimental) | 15 - 63 hours | Dog | [18] |

| | 48 - 97 hours | Cat |[14][18] |

Key Experimental Protocols

The following protocol is based on a study that characterized the neuropathologic findings of bromethalin toxicosis in cats, providing a clear model for investigating its effects.[14]

Objective: To characterize the clinical and histopathological effects of a single oral dose of bromethalin in domestic cats.

Methodology:

-

Subjects: Ten adult male domestic shorthair cats (3.0-4.4 kg body weight) were used.[14]

-

Group Assignment: Animals were divided into a treatment group (n=5) and a control group (n=5).[14]

-

Dosing: The treatment group received a single oral dose of 1.5 mg/kg bromethalin. The control group received the bait vehicle carrier only.[14]

-

Clinical Monitoring: All cats were monitored for the development of toxic syndrome, including ataxia, seizures, vocalization, and paralysis.[14]

-

Endpoint and Euthanasia: Cats in the treatment group were humanely euthanized upon the development of severe seizures or hindlimb paralysis.[14] Surviving animals and the control group were euthanized on day 20 post-dosing.[14]

-

Postmortem Analysis:

-

Histopathology: Tissues from the cerebrum, cerebellum, brainstem, spinal cord, and optic nerve were collected, fixed, and processed for microscopic examination to assess for spongy changes and cellular responses.[14]

-

Ultrastructural Analysis: Tissue samples were processed for transmission electron microscopy to examine the fine structure of myelin sheaths, vacuoles, and glial cells.[14]

-

Diagnostic Confirmation

While clinical signs and imaging findings (such as diffuse T2-weighted hyperintensity of white matter on MRI) are highly suggestive, a definitive diagnosis of bromethalin toxicosis relies on postmortem analysis.[7][19] Histopathological demonstration of diffuse, non-inflammatory spongy degeneration of CNS white matter is the characteristic finding.[4][6][17] Confirmation is achieved through toxicological analysis, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS), to detect the active metabolite, desmethylbromethalin, in tissues.[5][6] Adipose tissue is considered an excellent sample for detection due to the lipophilic nature of the compound.[10][20]

References

- 1. Bromethalin - Wikipedia [en.wikipedia.org]

- 2. Bromethalin [addl.purdue.edu]

- 3. aphis.usda.gov [aphis.usda.gov]

- 4. researchgate.net [researchgate.net]

- 5. Bromethalin Exposure in Dogs and Cats: A 14‐Year Retrospective Study (2010–2023) From the California Animal Health and Food Safety Laboratory System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tvmdl.tamu.edu [tvmdl.tamu.edu]

- 7. Case Report: MRI, Clinical, and Pathological Correlates of Bromethalin Toxicosis in Three Dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bromethalin Poisoning in Animals - Toxicology - Merck Veterinary Manual [merckvetmanual.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. longdom.org [longdom.org]

- 12. todaysveterinarypractice.com [todaysveterinarypractice.com]

- 13. youtube.com [youtube.com]

- 14. Neuropathologic findings of bromethalin toxicosis in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The toxicity and mechanism of action of bromethalin: a new single-feeding rodenticide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Bromethalin Poisoning in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]

- 17. meridian.allenpress.com [meridian.allenpress.com]

- 18. responsiblerodenticides.org [responsiblerodenticides.org]

- 19. Image:Brain MRI, cat with bromethalin toxicosis-Merck Veterinary Manual [merckvetmanual.com]

- 20. researchgate.net [researchgate.net]

The Core Mechanism of Bromethalin-Induced Uncoupling of Oxidative Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromethalin is a potent neurotoxic rodenticide that exerts its lethal effect through a complex cascade initiated by the uncoupling of oxidative phosphorylation. Unlike anticoagulant rodenticides, bromethalin's primary target is the central nervous system (CNS). The parent compound is metabolically activated to a more potent derivative, desmethylbromethalin, which acts as a protonophore, disrupting the mitochondrial proton gradient essential for ATP synthesis. This guide provides an in-depth examination of this mechanism, detailing the biochemical pathways, summarizing key toxicological data, and outlining the experimental protocols used to elucidate its mode of action.

Introduction

Developed in the 1970s as an alternative to warfarin-resistant rodent populations, bromethalin represents a class of non-anticoagulant neurotoxins.[1] Its efficacy as a single-dose rodenticide is attributed to its unique and potent mechanism of action within the mitochondria of CNS cells.[2] Understanding this mechanism is critical for the development of potential therapeutic interventions and for assessing the toxicological risk to non-target species.

The Biochemical Pathway of Bromethalin Toxicity

The toxicological effects of bromethalin are not caused by the parent compound itself, but by its primary metabolite. The pathway can be summarized in the following steps:

-

Absorption and Metabolism : Following ingestion, bromethalin is rapidly absorbed from the gastrointestinal tract and metabolized by hepatic cytochrome P450 enzymes.[3][4] This process involves N-demethylation to form the principal active metabolite, desmethylbromethalin .[1][2] This metabolite is significantly more potent at uncoupling oxidative phosphorylation than the parent compound.[3]

-

Disruption of the Mitochondrial Proton Gradient : Desmethylbromethalin is highly lipophilic, allowing it to penetrate the blood-brain barrier and accumulate in the mitochondria of CNS cells.[3][5] Here, it functions as a classic protonophore, or "uncoupling agent." It shuttles protons (H+) from the intermembrane space across the inner mitochondrial membrane and into the mitochondrial matrix, bypassing the ATP synthase enzyme complex.[2][6] This action effectively dissipates the proton-motive force, which is the electrochemical gradient required to drive the phosphorylation of ADP to ATP.[7]

-

Inhibition of ATP Synthesis : With the proton gradient disrupted, ATP synthase is unable to generate ATP. The energy derived from the electron transport chain, which is normally stored in the proton gradient, is instead released as heat.[7] This leads to a rapid and severe depletion of cellular ATP.[5][6]

-

Failure of Ion Pumps and Cellular Edema : The decrease in available ATP critically impairs energy-dependent cellular processes, most notably the function of the Na+/K+-ATPase pumps located in cell membranes.[5][7] Without sufficient ATP, these pumps fail, leading to an intracellular accumulation of sodium ions and a subsequent osmotic influx of water.[1][6]

-

Neuropathology : In the CNS, this fluid accumulation manifests as intramyelinic edema , where fluid-filled vacuoles form between the myelin lamellae of nerve sheaths.[8] This leads to cerebral edema, increased intracranial and cerebrospinal fluid pressure, and ultimately, damage to neuronal axons, which disrupts nerve impulse conduction.[3][7] The resulting neurological signs include tremors, paralysis, convulsions, and death.[7]

Visualization of the Core Mechanism

The following diagram illustrates the signaling and logical pathway from bromethalin metabolism to neuronal damage.

Quantitative Data Summary

The toxicity of bromethalin is dose-dependent and varies significantly across species. Cats are known to be particularly sensitive.[4][9]

| Species | Median Lethal Dose (LD50) | Lowest Observed Lethal Dose | Notes |

| Cat | 0.4 - 0.71 mg/kg[1] | 0.45 mg/kg[4] | Highly sensitive. Typically develops the paralytic syndrome regardless of dose.[1] |

| Dog | 2.38 - 5.6 mg/kg[1][4] | 0.95 - 1.05 mg/kg[4] | High doses (>~3.5 mg/kg) can cause an acute convulsant syndrome; lower doses typically cause a paralytic syndrome.[1][9] |

| Rat | 2.0 mg/kg[7] | Not specified | Plasma half-life of bromethalin is approximately 5.6 days.[2] |

| Guinea Pig | > 1,000 mg/kg[1] | Not applicable | Uniquely resistant due to inefficient N-demethylation of bromethalin to its active metabolite.[4] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the uncoupling activity of bromethalin and its consequences.

Isolation of Mitochondria from Rat Liver

This protocol is foundational for in vitro studies of oxidative phosphorylation and is based on the principle of differential centrifugation.[2]

-

Objective : To obtain a purified and functionally intact mitochondrial fraction from tissue homogenates.

-

Materials :

-

Isolation Buffer: 250 mM sucrose, 10 mM Tris-HCl, 0.5 mM EGTA, pH 7.4.

-

Homogenizer: Potter-Elvehjem with a Teflon pestle.

-

Refrigerated Centrifuge.

-

-

Procedure :

-

Euthanize a rat and immediately excise the liver. Place it in ice-cold isolation buffer.

-

Mince the liver into small pieces and wash thoroughly with isolation buffer to remove blood.

-

Homogenize the tissue in 5-10 volumes of fresh, ice-cold isolation buffer with 6-8 slow passes of the pestle.

-

Centrifuge the homogenate at 700-800 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

-

Carefully collect the supernatant and centrifuge it at 10,000-12,000 x g for 15 minutes at 4°C. The resulting pellet is the crude mitochondrial fraction.

-

Discard the supernatant. Resuspend the mitochondrial pellet gently in isolation buffer and repeat the high-speed centrifugation (Step 5) to wash the mitochondria.

-

After the final wash, resuspend the mitochondrial pellet in a minimal volume of a suitable buffer (e.g., mitochondrial respiration medium) and determine the protein concentration using a standard method like the BCA assay.

-

Measurement of Mitochondrial Oxygen Consumption

This assay directly measures the effect of desmethylbromethalin on the electron transport chain and its coupling to ATP synthesis. It is typically performed using a Clark-type oxygen electrode or a high-resolution respirometer.

-

Objective : To determine the Respiratory Control Ratio (RCR), an indicator of the coupling integrity of mitochondria.

-

Materials :

-

Respiration Buffer: 120 mM KCl, 5 mM KH2PO4, 1 mM EGTA, 2 mM MgCl2, 3 mM HEPES, pH 7.2.

-

Substrates: 5 mM Pyruvate + 5 mM Malate (for Complex I) or 10 mM Succinate (for Complex II).

-

ADP solution (e.g., 150 µM).

-

Desmethylbromethalin solution (in a suitable solvent like DMSO).

-

Oxygen electrode chamber calibrated to 37°C.

-

-

Procedure :

-

Add 1-2 mL of respiration buffer to the sealed, stirred chamber and allow it to equilibrate.

-

Add the isolated mitochondrial suspension (typically 0.5-1.0 mg of mitochondrial protein).

-

Add the respiratory substrates (e.g., pyruvate and malate) to initiate basal respiration (State 2 ).

-

After a stable rate of oxygen consumption is established, add a known amount of ADP to stimulate ATP synthesis. The resulting rapid oxygen consumption is State 3 respiration.

-

Once all the added ADP has been phosphorylated to ATP, the respiration rate slows to State 4 .

-

To test the uncoupler, add a specific concentration of desmethylbromethalin to the chamber during State 4 respiration. An effective uncoupler will cause a rapid increase in oxygen consumption that is not dependent on ADP.

-

The Respiratory Control Ratio (RCR) is calculated as the ratio of the State 3 rate to the State 4 rate. In the presence of an uncoupler like desmethylbromethalin, the State 4 rate increases dramatically, causing the RCR to approach 1, indicating a complete loss of coupling.

-

Quantitative Analysis of Intramyelinic Edema via Electron Microscopy and Stereology

This method provides an unbiased, quantitative assessment of the primary neuropathological lesion caused by bromethalin.[10]

-

Objective : To quantify the volume fraction of vacuoles (edema) within the white matter of the CNS.

-

Procedure :

-

Tissue Preparation :

-

Perfuse-fix the animal with a solution containing 4% glutaraldehyde and 0.5% paraformaldehyde in phosphate-buffered saline (PBS).[8]

-

Dissect the CNS tissue of interest (e.g., spinal cord, cerebellum) and postfix in the same fixative for at least 48 hours.[8]

-

Select tissue blocks in a systematic, random fashion. Post-fix the blocks in 1% osmium tetroxide, dehydrate through a graded ethanol series, and embed in an epoxy resin (e.g., Epon).[10]

-

-

Imaging :

-

Cut ultrathin sections (60-70 nm) from the embedded blocks and mount them on copper grids.

-

Stain the sections with uranyl acetate and lead citrate.

-

Capture images of the white matter at a suitable magnification (e.g., 8,000-12,000x) using a transmission electron microscope (TEM). A systematic random sampling scheme should be used to select imaging fields.[10]

-

-

Stereological Quantification (Point Counting) :

-

Overlay a grid of points (a test lattice) onto each captured electron micrograph.

-

Count the number of points that fall on vacuolated spaces within the myelin sheaths (intramyelinic edema).

-

Count the total number of points that fall on the reference space (total white matter, including myelin, axons, and vacuoles).

-

The volume density (Vv) of the edema is calculated as: Vv = P(edema) / P(total) , where P(edema) is the sum of points hitting the vacuoles and P(total) is the sum of points hitting the total white matter across all images.

-

This ratio provides an unbiased estimate of the fraction of white matter volume occupied by the intramyelinic edema.[10]

-

-

References

- 1. aphis.usda.gov [aphis.usda.gov]

- 2. responsiblerodenticides.org [responsiblerodenticides.org]

- 3. Advisory: Bromethalin rodenticide — No known antidote - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Cuprizone Intoxication Results in Myelin Vacuole Formation [frontiersin.org]

- 5. Qualitative and Quantitative Neuropathology Approaches Using Magnetic Resonance Microscopy (Diffusion Tensor Imaging) and Stereology in a Hexachlorophene Model of Myelinopathy in Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. farad.org [farad.org]

- 7. The toxicity and mechanism of action of bromethalin: a new single-feeding rodenticide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In-vivo multi-exponential T2, magnetization transfer and quantitative histology in a rat model of intramyelinic edema - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aspcapro.org [aspcapro.org]

- 10. Stereological methods for estimating the myelin sheaths of the myelinated fibers in white matter - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unseen Sabotage: A Technical Guide to the Cellular Effects of Bromethalin on Neuronal Axons

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromethalin, a potent neurotoxic rodenticide, presents a significant challenge in clinical and veterinary toxicology due to its complex and severe effects on the central nervous system (CNS). Unlike anticoagulant rodenticides, bromethalin's mechanism of action does not involve the blood coagulation cascade. Instead, it insidiously targets the energy production machinery within neuronal cells, leading to a cascade of events that culminate in severe neurological damage and, frequently, death. This technical guide provides an in-depth exploration of the cellular and molecular consequences of bromethalin exposure on neuronal axons, with a focus on its mechanism of action, the resultant neuropathological changes, and the experimental methodologies used to elucidate these effects.

Core Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary toxic action of bromethalin is executed by its more potent metabolite, desmethylbromethalin, which is formed in the liver.[1][2] Both bromethalin and desmethylbromethalin are lipophilic molecules that readily cross the blood-brain barrier.[1] Once in the CNS, desmethylbromethalin acts as a potent uncoupler of oxidative phosphorylation in the mitochondria of neuronal and glial cells.[1][2]

This uncoupling disrupts the proton gradient across the inner mitochondrial membrane, which is essential for the synthesis of adenosine triphosphate (ATP) by ATP synthase.[2] The dissipation of this gradient inhibits ATP production without impeding the electron transport chain.[2] The resulting energy deficit has profound consequences for neuronal function, as neurons have a high metabolic demand to maintain ion gradients crucial for electrical signaling.

Quantitative Data on Bromethalin's Effects

The following tables summarize key quantitative data related to the toxic effects of bromethalin.

| Compound | Organism | Tissue | Parameter | Value | Reference |

| Bromethalin | Rat | Liver Mitochondria | U50 (Concentration for 50% uncoupling) | 8.7 x 10⁻⁷ M | [3] |

| Bromethalin | Rat | Brain Mitochondria | U50 (Concentration for 50% uncoupling) | 6 x 10⁻⁷ M | [3] |

| Desmethylbromethalin | Rat | Liver Mitochondria | U50 (Concentration for 50% uncoupling) | ~2-3 orders of magnitude lower than bromethalin | [3] |

| Desmethylbromethalin | Rat | Brain Mitochondria | U50 (Concentration for 50% uncoupling) | ~2-3 orders of magnitude lower than bromethalin | [3] |

Table 1: Uncoupling of Oxidative Phosphorylation by Bromethalin and Desmethylbromethalin.

| Species | LD50 (mg/kg) | Reference |

| Dog | 3.56 - 4.7 | [1][4] |

| Cat | 0.54 - 1.8 | [1][4] |

| Rat | Not specified in provided abstracts |

Table 2: Acute Oral Lethal Dose (LD50) of Bromethalin-based Baits.

| Parameter | Observation | Species | Reference |

| Desmethylbromethalin Concentration (Lethal Dose) | 49–325 ng/g in adipose tissue | Dog | [5] |

| Desmethylbromethalin Concentration (Non-lethal) | 25-100 ng/g in serum | Dog | [5] |

Table 3: Tissue Concentrations of Desmethylbromethalin in Dogs.

Neuropathological Consequences on Neuronal Axons

The depletion of ATP triggers a cascade of detrimental events within neuronal axons and their myelin sheaths:

-

Failure of Ion Pumps: The Na+/K+-ATPase pump, which is vital for maintaining the electrochemical gradients across the neuronal membrane, is heavily reliant on ATP. Its inhibition leads to an intracellular accumulation of sodium ions and a subsequent influx of water, causing cytotoxic edema.

-

Intramyelinic Edema: A hallmark of bromethalin toxicosis is the development of intramyelinic edema, characterized by the splitting of the myelin lamellae at the intraperiod line and the formation of fluid-filled vacuoles within the myelin sheath.[6][7] This disruption of the myelin sheath impairs saltatory conduction, leading to a slowing or blockage of nerve impulses.

-

Axonal Swelling: The osmotic imbalance and disruption of ion homeostasis contribute to segmental axonal swelling.[5] This can further compromise axonal transport and the integrity of the axon.

-

Spongiform Degeneration: On a microscopic level, the widespread intramyelinic edema and vacuolation give the white matter of the CNS a "spongy" appearance.[1]

These pathological changes are not typically accompanied by an inflammatory response, which is a key diagnostic feature.[6]

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the toxic mechanism of bromethalin and a typical experimental workflow for studying its effects.

Caption: Toxic mechanism of bromethalin on neuronal axons.

Caption: Experimental workflow for studying bromethalin neurotoxicity.

Experimental Protocols

Isolation of Mitochondria from Brain Tissue for Uncoupling Assays

This protocol is adapted from methods for isolating research-grade mitochondria from small amounts of brain tissue.[8][9]

Materials:

-

MSEGTA buffer (Mannitol, Sucrose, EGTA, Bovine Serum Albumin)

-

Kontes™ Dounce homogenizer

-

Refrigerated microcentrifuge

-

Percoll™ solution

Procedure:

-

Homogenize brain tissue in 1 ml of ice-cold MSEGTA-BSA with a Dounce homogenizer (30-35 strokes).

-

Transfer the homogenate to a 1.7 ml microcentrifuge tube and fill with MSEGTA-BSA.

-

Centrifuge at ~500 x g for 5 minutes at 4°C.

-

Transfer the supernatant to a new tube and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

During centrifugation, prepare a Percoll™ gradient in a new tube.

-

Resuspend the mitochondrial pellet and layer it onto the Percoll™ gradient.

-

Centrifuge to separate mitochondria from other cellular components.

-

Carefully aspirate the purified mitochondrial fraction.

-

Wash the mitochondrial pellet with MSEGTA buffer and resuspend in an appropriate buffer for subsequent assays.

Measurement of Na+/K+-ATPase Activity

This protocol is based on the measurement of inorganic phosphate (Pi) released from ATP hydrolysis.[10]

Materials:

-

Reaction buffer (e.g., 30 mM imidazole-HCl, 130 mM NaCl, 20 mM KCl, 4 mM MgCl2, pH 7.4)

-

Ouabain (a specific Na+/K+-ATPase inhibitor)

-

ATP solution

-

Reagents for Pi detection (e.g., ammonium molybdate and a reducing agent)

-

Spectrophotometer

Procedure:

-

Prepare two sets of reaction tubes: one with the complete reaction buffer and one with the reaction buffer containing 1 mM ouabain.

-

Add brain tissue homogenate (containing a known amount of protein) to each tube.

-

Pre-incubate the tubes at 37°C for a short period.

-

Initiate the reaction by adding ATP to each tube and incubate at 37°C for a defined time (e.g., 20 minutes).

-

Stop the reaction by adding a protein precipitant (e.g., perchloric acid).

-

Centrifuge to pellet the precipitated protein.

-

Measure the amount of inorganic phosphate in the supernatant using a colorimetric assay.

-

The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity (without ouabain) and the ouabain-insensitive ATPase activity.

Transmission Electron Microscopy for Myelin Sheath Analysis

This protocol outlines the general steps for preparing brain tissue for ultrastructural analysis of myelin.[11]

Materials:

-

Glutaraldehyde and paraformaldehyde fixatives

-

Osmium tetroxide

-

Dehydrating agents (e.g., ethanol series)

-

Embedding resin (e.g., Epon)

-

Uranyl acetate and lead citrate stains

-

Transmission electron microscope

Procedure:

-

Perfuse the animal with a fixative solution (e.g., a mixture of glutaraldehyde and paraformaldehyde) to preserve tissue structure.

-

Dissect the brain and cut small blocks of tissue from the region of interest.

-

Post-fix the tissue blocks in osmium tetroxide, which stains lipids and enhances membrane contrast.

-

Dehydrate the tissue through a graded series of ethanol.

-

Infiltrate the tissue with an embedding resin and polymerize it.

-

Cut ultra-thin sections (60-90 nm) using an ultramicrotome.

-

Mount the sections on copper grids.

-

Stain the sections with uranyl acetate and lead citrate to enhance the contrast of cellular structures.

-

Examine the sections using a transmission electron microscope to visualize the ultrastructure of the myelin sheath and axons.

-

Capture images for qualitative analysis and quantitative measurements of intramyelinic edema (e.g., measuring the separation of myelin lamellae).

Conclusion

Bromethalin's neurotoxicity stems from a well-defined molecular mechanism: the uncoupling of oxidative phosphorylation by its active metabolite, desmethylbromethalin. This leads to a critical energy deficit in neuronal cells, primarily affecting the function of the Na+/K+-ATPase pump. The resulting intramyelinic edema and axonal swelling are the key neuropathological features that underpin the severe neurological dysfunction observed in bromethalin poisoning. A thorough understanding of these cellular effects, supported by robust experimental data, is crucial for the development of diagnostic tools and potential therapeutic interventions for this potent neurotoxin. The methodologies outlined in this guide provide a framework for researchers to further investigate the intricate details of bromethalin's impact on the nervous system.

References

- 1. Advisory: Bromethalin rodenticide — No known antidote - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bromethalin Exposure in Dogs and Cats: A 14‐Year Retrospective Study (2010–2023) From the California Animal Health and Food Safety Laboratory System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bromethalin-based rodenticides: Mode of action, toxicity, clinical effects, and treatment efficacy in rats, dogs, and cats | IDEALS [ideals.illinois.edu]

- 5. Case Report: MRI, Clinical, and Pathological Correlates of Bromethalin Toxicosis in Three Dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Brain - Intramyelinic Edema - Nonneoplastic Lesion Atlas [ntp.niehs.nih.gov]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. Isolation and Functional Assessment of Mitochondria from Small Amounts of Mouse Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isolation of mitochondria from cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. In vivo quantification of demyelination and recovery using compartment-specific diffusion MRI metrics validated by electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]

species susceptibility differences to bromethalin poisoning

An In-depth Technical Guide to Species Susceptibility Differences in Bromethalin Poisoning

Introduction

Bromethalin is a potent, non-anticoagulant rodenticide developed in the early 1980s as an alternative to first-generation anticoagulants, particularly for use against resistant rodent populations.[1] It is a neurotoxin that induces a unique toxicosis characterized by damage to the central nervous system (CNS).[1][2] Unlike anticoagulants, bromethalin does not cause internal bleeding; instead, it leads to cerebral edema and increased intracranial pressure.[3][4] A single dose is typically lethal to target species, with death occurring within 24 to 36 hours.[3]

Significant variability in susceptibility to bromethalin has been observed across different animal species. This guide provides a comprehensive overview of these differences, detailing the underlying mechanisms, toxicokinetics, and quantitative toxicological data. It is intended for researchers, scientists, and drug development professionals investigating neurotoxicology and species-specific metabolic pathways.

Mechanism of Action

The primary mechanism of action for bromethalin involves the uncoupling of oxidative phosphorylation in the mitochondria of the central nervous system.[3][5] The process is as follows:

-

Metabolic Activation: After ingestion, bromethalin is rapidly absorbed and metabolized in the liver, primarily through N-demethylation, to its more potent metabolite, desmethylbromethalin.[6][7] This active metabolite is a more powerful uncoupler of oxidative phosphorylation than the parent compound.

-

Uncoupling Oxidative Phosphorylation: Desmethylbromethalin disrupts the mitochondrial proton gradient, which is essential for the production of adenosine triphosphate (ATP).[1][2]

-

ATP Depletion: The uncoupling leads to a significant decrease in cellular ATP synthesis.[3][4]

-

Ion Pump Failure: The reduction in ATP levels inhibits the activity of the Na+/K+-ATPase pumps in neuronal cell membranes.[1][3]

-

Cerebral Edema: The failure of these ion pumps leads to an influx of sodium and water into cells, causing intramyelinic and cytotoxic edema.[3][8] This results in fluid accumulation within the myelin sheaths of the CNS, vacuolization, and a subsequent increase in cerebrospinal fluid pressure.[3][6]

-

Neurological Damage: The elevated intracranial pressure damages nerve axons, inhibits neural transmission, and leads to the characteristic neurological signs of bromethalin toxicosis, including paralysis, convulsions, and death.[1][3]

Data Presentation: Species Susceptibility

The acute oral toxicity of bromethalin, measured as the median lethal dose (LD50), varies significantly among species. This variability is largely attributed to differences in the rate and extent of metabolic conversion of bromethalin to desmethylbromethalin.

Mammalian Susceptibility

Cats are exceptionally sensitive to bromethalin, whereas guinea pigs are notably resistant.[9][10] Dogs exhibit moderate sensitivity.[9] The resistance of guinea pigs is due to their inability to effectively perform the N-demethylation required to activate the parent compound.[7][11]

Table 1: Acute Oral LD50 of Technical Bromethalin in Various Mammalian Species

| Species | Scientific Name | Acute Oral LD50 (mg/kg) | Reference(s) |

|---|---|---|---|

| Cat | Felis catus | 0.4 - 1.8 | [2][9][10] |

| Dog | Canis familiaris | 2.38 - 5.6 | [2][3][9] |

| Rat (Lab) | Rattus norvegicus | 2.0 - 3.17 | [2] |

| Rat (Wild) | Rattus norvegicus | 6.6 | [2] |

| Rabbit | Oryctolagus cuniculus | 13.0 | [2][10] |

| Guinea Pig | Cavia porcellus | >1,000 |[2][9][10] |

Note: LD50 values for bait formulations may differ slightly from technical grade material. For example, the LD50 for bait formulations in cats is reported as ~0.54 mg/kg and in dogs as 2.38 to 5.6 mg/kg.[7]

Avian Susceptibility

Birds are also susceptible to bromethalin poisoning. Toxicity is often measured as the median lethal concentration (LC50) in the diet over a period of time.

Table 2: Subacute Dietary Toxicity of Bromethalin in Avian Species

| Species | Scientific Name | Dietary LC50 (ppm) | Reference(s) |

|---|---|---|---|

| Bobwhite Quail | Colinus virginianus | 210 | [12] |

| Mallard Duck | Anas platyrhynchos | 620 |[12] |

Toxicokinetics and Clinical Presentation

Absorption, Metabolism, and Excretion

Bromethalin is rapidly absorbed from the gastrointestinal tract, with peak plasma concentrations observed in rats within approximately 4 hours of ingestion.[7][9] The plasma half-life in rats is estimated to be around 5.6 days, indicating slow elimination.[2][6] Excretion occurs primarily through the bile, and enterohepatic recirculation is suspected.[7] The key metabolic step is the N-demethylation in the liver to form the more toxic desmethylbromethalin.[6][13][7]

Clinical Syndromes

The clinical presentation of bromethalin toxicosis is dose-dependent and typically manifests in one of two forms:[6]

-

Convulsant (High-Dose) Syndrome: Occurs after ingestion of a dose at or above the LD50.[9] The onset is rapid, often within 4 to 36 hours.[9] Signs include severe muscle tremors, hyperexcitability, hyperthermia, and grand mal seizures.[6][9] This form is often fatal.

-

Paralytic (Low-Dose) Syndrome: Results from ingesting a lower, sub-lethal dose. The onset of signs is delayed, typically appearing 1 to 5 days after exposure.[9] Clinical signs include hind limb ataxia and paralysis, depression, and loss of deep pain perception.[5][9] Cats tend to develop the paralytic syndrome regardless of the dose ingested.[9]

Experimental Protocols

The following sections describe generalized methodologies for key experiments used to assess bromethalin toxicity and metabolism.

Acute Oral Toxicity (LD50) Determination

This protocol outlines a standard procedure for determining the median lethal dose (LD50) in a mammalian model, such as the rat.

-

Animal Selection: Use healthy, young adult animals of a specific strain (e.g., Sprague-Dawley rats), acclimated to laboratory conditions for at least one week.

-

Dose Preparation: Prepare technical-grade bromethalin in a suitable vehicle (e.g., polyethylene glycol, corn oil) to create a range of dose concentrations.

-

Dose Administration: Following a brief fasting period, administer a single dose of the bromethalin preparation to each animal via oral gavage. A control group should receive the vehicle only.

-

Observation: Monitor animals continuously for the first several hours post-dosing and at regular intervals for at least 14 days. Record all clinical signs of toxicity, including onset, severity, and duration.

-

Data Analysis: Use probit analysis or other appropriate statistical methods to calculate the LD50 value based on the mortality data collected at the end of the observation period.

In Vivo Metabolism Study (Induction and Inhibition)

This protocol is designed to indirectly study the role of metabolism in bromethalin's toxicity.[10]

-

Animal Groups: Divide animals (e.g., rats or mice) into several groups.

-

Control Group (vehicle only)

-

Inducer Group 1: Pre-treat with a microsomal enzyme inducer (e.g., phenobarbital, 80 mg/kg, daily for 3 days).

-

Inducer Group 2: Pre-treat with another inducer (e.g., 3-methylcholanthrene).

-

Inhibitor Group: Pre-treat with a cytochrome P450 inhibitor (e.g., SKF-525A).

-

-

Bromethalin Challenge: Following the pre-treatment period, administer a standardized LD50 dose of bromethalin or desmethylbromethalin to all animals.

-

Endpoint Assessment: Monitor the percentage of surviving animals in each group over a set period (e.g., 48-72 hours).

-

Interpretation: An increased survival rate in the inhibitor group or a decreased survival rate in the inducer groups would support the hypothesis that metabolism is required for activation and toxicity.

Neuropathology Assessment

This protocol describes the examination of CNS tissues for characteristic lesions following bromethalin exposure.[14]

-

Dosing and Observation: Administer a single oral dose of bromethalin (e.g., 1.5 mg/kg in cats) to the treatment group.[14] A control group receives the vehicle. Observe animals for clinical signs of neurotoxicity.

-

Euthanasia and Tissue Collection: At predetermined time points or upon the development of severe clinical signs (e.g., paralysis, seizures), euthanize the animals.[14] Perfuse the animals with saline followed by a fixative (e.g., 10% neutral buffered formalin).

-

Tissue Processing: Carefully dissect the brain, spinal cord, and optic nerves. Process the tissues for histopathological examination.

-

Microscopic Examination: Embed tissues in paraffin, section, and stain with hematoxylin and eosin (H&E). Examine the white matter of the cerebrum, cerebellum, brain stem, and spinal cord under a light microscope for characteristic lesions such as spongy degeneration, vacuolation (intramyelinic edema), and hypertrophied astrocytes.[3][14]

-

Ultrastructural Examination: For more detailed analysis, process tissue samples for transmission electron microscopy to observe the separation of myelin lamellae and edema of astrocytes and oligodendroglial cells.[14]

Conclusion

The susceptibility of different species to bromethalin poisoning is primarily dictated by their metabolic capacity to convert the parent compound into its highly toxic metabolite, desmethylbromethalin. Species like cats, which are efficient metabolizers, exhibit high sensitivity, while species deficient in this pathway, such as guinea pigs, are remarkably resistant. This profound difference underscores the critical importance of considering species-specific metabolism in toxicological assessments and in the development of targeted therapeutic interventions. A thorough understanding of these variations is essential for accurate risk assessment in non-target species and for the clinical management of accidental poisonings.

References

- 1. Bromethalin - Wikipedia [en.wikipedia.org]

- 2. aphis.usda.gov [aphis.usda.gov]

- 3. Bromethalin [addl.purdue.edu]

- 4. mdpoison.com [mdpoison.com]

- 5. researchgate.net [researchgate.net]

- 6. Advisory: Bromethalin rodenticide — No known antidote - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aspcapro.org [aspcapro.org]

- 8. dvm360.com [dvm360.com]